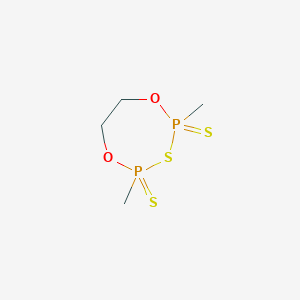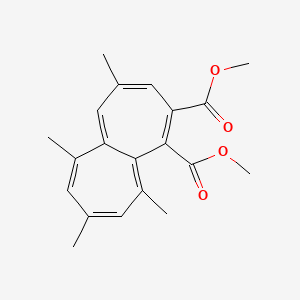
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with propyl groups The imidazolium core is methylated, and the compound exists as a chloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Benzene Sulfonyl Derivative: The starting material, 2,4,6-tripropylbenzene, undergoes sulfonation using chlorosulfonic acid to form 2,4,6-tripropylbenzene-1-sulfonyl chloride.
Imidazole Alkylation: The imidazole ring is alkylated using methyl iodide to form 1-methylimidazole.
Coupling Reaction: The sulfonyl chloride derivative is then reacted with 1-methylimidazole in the presence of a base such as triethylamine to form the desired imidazolium salt.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium methoxide in polar solvents like water or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazolium salts.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of imidazoline derivatives.
科学的研究の応用
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving nucleophilic substitution and oxidation.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and surfactants.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(2,4,6-trimethylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-Methyl-3-(2,4,6-triethylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness
1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern on the benzene ring and the presence of the sulfonyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
特性
| 105613-77-2 | |
分子式 |
C19H31ClN2O2S |
分子量 |
387.0 g/mol |
IUPAC名 |
1-methyl-3-(2,4,6-tripropylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H30N2O2S.ClH/c1-5-8-16-13-17(9-6-2)19(18(14-16)10-7-3)24(22,23)21-12-11-20(4)15-21;/h11-14H,5-10,15H2,1-4H3;1H |
InChIキー |
HIRKISYDZRQJRE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C(=C1)CCC)S(=O)(=O)N2C[NH+](C=C2)C)CCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)

